
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: The methoxyphenyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrazolones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-phenyl-4-methyl-: Lacks the methoxy group, which may affect its biological activity.
3H-Pyrazol-3-one, 4-chloro-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and properties.
Uniqueness
The presence of the bromine atom and the methoxyphenyl group in “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” makes it unique compared to other pyrazolones
Propiedades
Número CAS |
13051-10-0 |
|---|---|
Fórmula molecular |
C11H11BrN2O2 |
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
4-bromo-3-(4-methoxyphenyl)-4-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(12)9(13-14-10(11)15)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
YYQLVPJWNLODRD-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
SMILES canónico |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
| 13051-10-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3046706.png)
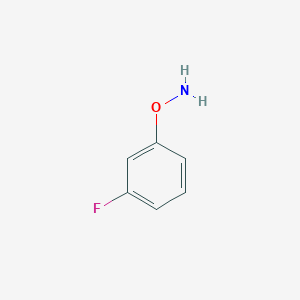
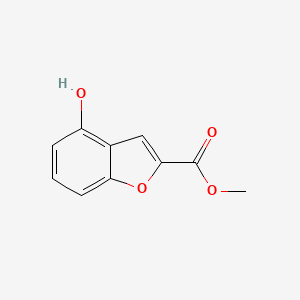


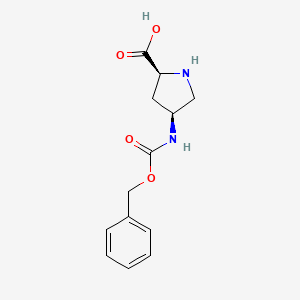
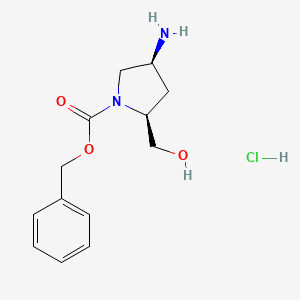
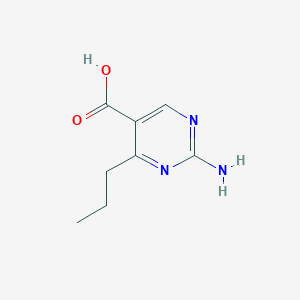
![Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-](/img/structure/B3046720.png)

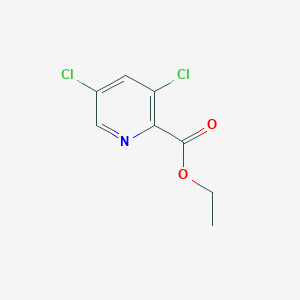
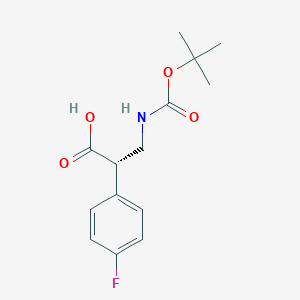
![3-METHYL-1H,2H-PYRIDO[2,3-B]PYRAZIN-2-ONE](/img/structure/B3046728.png)
![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)
